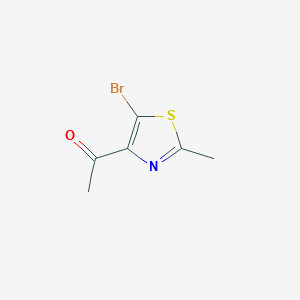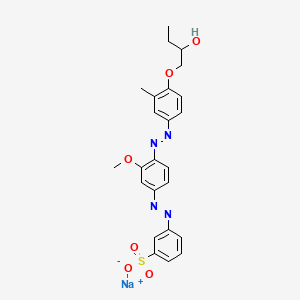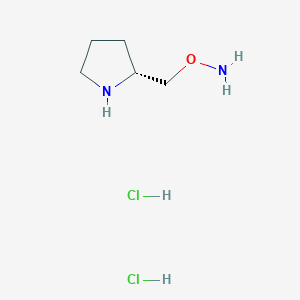
(R)-O-(Pyrrolidin-2-ylmethyl)hydroxylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is a compound of interest in various fields of chemistry and biology. This compound features a pyrrolidine ring attached to a hydroxylamine group, making it a versatile molecule for synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine typically involves the reaction of pyrrolidine derivatives with hydroxylamine. One common method includes the nucleophilic substitution of a pyrrolidine derivative with hydroxylamine under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of microreactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted pyrrolidine derivatives .
Scientific Research Applications
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their function .
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidin-2-ylmethanamine: This compound is similar in structure but lacks the hydroxylamine group.
Imidazo[1,2-a]pyrimidines: These compounds share some structural similarities and are used in medicinal chemistry for their wide range of applications.
Uniqueness
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is unique due to its combination of a pyrrolidine ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H14Cl2N2O |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
O-[[(2R)-pyrrolidin-2-yl]methyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-8-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 |
InChI Key |
OUVRJOWNWOPOFV-ZJIMSODOSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CON.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CON.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



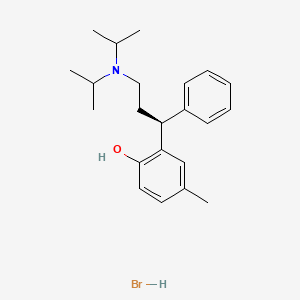
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
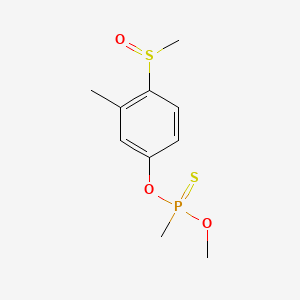
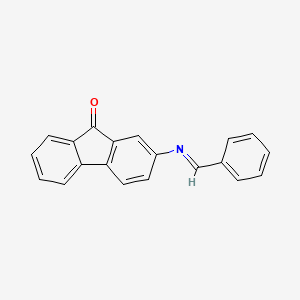
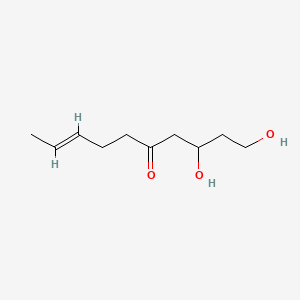

![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
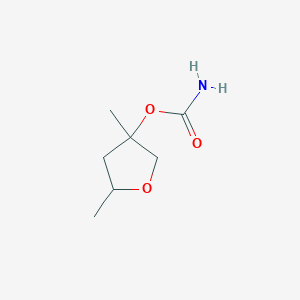
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)

